2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
2-Chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound characterized by a benzamide core substituted with a chlorine atom at the 2-position and linked to a 5-oxopyrrolidin-3-yl moiety bearing a 4-methylphenyl group. Its molecular formula is C₁₉H₁₈ClN₂O₂, with a molecular weight of 341.8 g/mol (estimated).
Properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,13H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLGRASRARKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many indole derivatives, which this compound is a part of, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities are often due to the compound’s ability to bind with high affinity to multiple receptors, which can lead to various changes in cellular functions.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities. The exact pathways and downstream effects influenced by this compound would depend on its specific targets, which are currently unknown.
Comparison with Similar Compounds
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (BG16101)
4-Chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide (D294-0106)
- Molecular Formula : C₂₁H₁₉ClN₄O₂S
- Molecular Weight : 426.92 g/mol
- Key Differences: Incorporates a 1,3,4-thiadiazol-2-yl linker between the pyrrolidinone and benzamide. The thiadiazole ring introduces additional hydrogen-bonding sites and rigidity, which may enhance target selectivity .
Benzamide Derivatives with Heterocyclic Modifications
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide
- Molecular Formula : C₂₁H₁₉ClN₂O₄S₂
- Molecular Weight : 478.98 g/mol
- Key Differences: Replaces the pyrrolidinone with a thiazolidinone ring containing a benzylidene substituent. The thioxo group and extended conjugation may improve π-π stacking interactions in biological targets .
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- Molecular Formula : C₁₉H₁₆ClN₃O₂
- Molecular Weight : 361.8 g/mol
- Key Differences: Features a pyrazolone ring instead of pyrrolidinone. DFT studies indicate strong hydrogen-bonding interactions and electrostatic stabilization, suggesting higher stability in polar environments compared to the target compound .
Substituent-Driven Functional Variations
2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron)
2-Chloro-N-[(2S)-1-(4-cyanophenyl)-4-(methylamino)-4-oxobutan-2-yl]benzamide (BAY-460)
- Molecular Formula : C₂₀H₁₉ClN₄O₃
- Molecular Weight : 398.8 g/mol
- Key Differences: Incorporates a cyanophenyl group and methylamino-oxobutanamide chain, likely targeting enzymes like ATAD2. The cyanophenyl group’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets .
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